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molecular formula C10H7NO3 B170693 3-formyl-1H-indole-5-carboxylic acid CAS No. 148563-41-1

3-formyl-1H-indole-5-carboxylic acid

Cat. No. B170693
M. Wt: 189.17 g/mol
InChI Key: TUXSUQLMUWDUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994378

Procedure details

A mixture of 3-formylindole-5-carboxylic acid (3.47 g), hydroxylamine hydrochloride (1.97 g) and sodium acetate (2.41 g) in acetic acid (30 ml) was stirred for 12 hours, then acetic anhydride (15 ml) was added to the mixture and allowed to react under reflux for 5 hours. After cooling, the reaction mixture was filtered and the filtrate was evaporated under reduced pressure. Methanol was added to the residue and the mixture was reevaporated under reduced pressure. Thionyl chloride (8 ml) and small amounts of N,N-dimethylformamide was added to the residue obtained above in dichloromethane (20 ml). After being stirred for 2 hours at room temperature, the reaction mixture was evaporated under reduced pressure, and the residue was treated with methanol and concentrated under reduced pressure. The residue was partitioned between aqueous sodium hydrogen carbonate solution and ethyl acetate. The ethyl acetate layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel and eluted with a mixture of ethyl acetate and chloroform. The fractions containing the objective compounds were combined and concentrated under reduced pressure to give methyl 3-cyanoindole-5-carboxylate (2.87 g).
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=C(C(O)=O)[CH:10]=2)[NH:5][CH:4]=1)=O.Cl.[NH2:16]O.C([O-])(=O)C.[Na+].[C:23]([O:26][C:27](=[O:29])[CH3:28])(=O)C>C(O)(=O)C>[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:28]([C:27]([O:26][CH3:23])=[O:29])[CH:10]=2)[NH:5][CH:4]=1)#[N:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
C(=O)C1=CNC2=CC=C(C=C12)C(=O)O
Name
Quantity
1.97 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2.41 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol was added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture was reevaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Thionyl chloride (8 ml) and small amounts of N,N-dimethylformamide was added to the residue
CUSTOM
Type
CUSTOM
Details
obtained above in dichloromethane (20 ml)
STIRRING
Type
STIRRING
Details
After being stirred for 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between aqueous sodium hydrogen carbonate solution and ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
eluted with a mixture of ethyl acetate and chloroform
ADDITION
Type
ADDITION
Details
The fractions containing the objective compounds
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C1=CNC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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